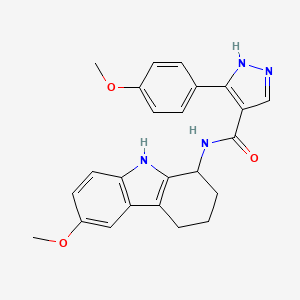

3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 4 with a carboxamide linked to a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl moiety. Its molecular weight (~438.9 g/mol; inferred from ) suggests moderate bioavailability, though the carbazole’s bulk may limit membrane permeability compared to smaller heterocycles .

Properties

Molecular Formula |

C24H24N4O3 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C24H24N4O3/c1-30-15-8-6-14(7-9-15)22-19(13-25-28-22)24(29)27-21-5-3-4-17-18-12-16(31-2)10-11-20(18)26-23(17)21/h6-13,21,26H,3-5H2,1-2H3,(H,25,28)(H,27,29) |

InChI Key |

XZJOHQBJSOHSFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

Pyrazole rings are often synthesized via cyclization of 1,3-diketones with hydrazines or hydrazine derivatives. For the 3-(4-methoxyphenyl)pyrazole core, a plausible route involves:

-

Condensation of a 1,3-diketone (e.g., 4-methoxyacetophenone derivatives) with hydrazine to form the pyrazole ring.

-

Functionalization at the 4-position to introduce the carboxamide group.

Example Pathway

Carboxamide Functionalization

The 4-carboxamide group is introduced via:

-

Activation of the carboxylic acid (e.g., using EDC/HOBt or DCC/DMAP).

-

Reaction with amines (e.g., 6-methoxy-2,3,4,9-tetrahydrocarbazol-1-amine).

Synthesis of the 6-Methoxy-2,3,4,9-Tetrahydrocarbazole Moiety

Tetrahydrocarbazole Ring Formation

The tetrahydrocarbazole core is synthesized through:

Example Pathway

Amine Functionalization

The 1-position amine is generated via:

-

Reductive amination of ketone intermediates.

Coupling of Pyrazole and Carbazole Moieties

The final step involves forming the amide bond between the pyrazole-4-carboxylic acid and the carbazole amine.

Amide Bond Formation

Key Challenges

-

Steric hindrance between the carbazole and pyrazole rings may reduce reaction efficiency.

-

Solubility issues in non-polar solvents require optimization (e.g., using DMF or DMSO).

Analytical Characterization

Critical techniques for confirming the structure include:

Alternative Synthetic Routes

One-Pot Synthesis

A cascade reaction involving:

Example Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | BF₃·Et₂O, γ-butyrolactone | CH₂Cl₂, 0°C | 70% |

| 2 | EDC, HOBt | DCM, 25°C | 75% |

Microwave-Assisted Synthesis

Accelerated amide bond formation using microwave irradiation:

Comparison of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| EDC/HOBt | High purity, mild conditions | Costly reagents | 75–80% |

| DCC/DMAP | Simple workup, scalable | Exothermic reaction | 70–75% |

| Microwave | Short reaction time | Limited scalability | 80–85% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions may target the pyrazole ring or the carbazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: Investigation of its effects on cellular processes, enzyme activity, or receptor binding.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a functional material in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

Receptor Modulation: Interaction with cellular receptors, leading to changes in signal transduction pathways.

DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Varied Substitutions

- Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Differences: Lacks carbazole; features chloro and cyano substituents. Properties: Lower molecular weight (403.1 g/mol), higher lipophilicity due to chloro groups. Exhibits 68% yield and mp 133–135°C, indicating moderate stability . Biological Relevance: Chloro substituents may enhance receptor binding but increase toxicity risks compared to methoxy groups in the target compound.

- Compound 6g (): 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide. Key Differences: Replaces carbazole with a thiadiazine ring. The 4-methoxyphenyl group mirrors the target compound’s solubility-enhancing motif .

Carbazole-Containing Analogs

Anti-Inflammatory Pyrazole Derivatives ()

- 1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxaldehyde Derivatives :

- Key Differences : Carboxaldehyde instead of carboxamide; lacks carbazole.

- Biological Data : Demonstrated significant anti-inflammatory activity (prostaglandin inhibition) with low ulcerogenic indices (UI = 2.10–4.27). The 4-methoxyphenyl group correlates with reduced toxicity, a feature likely shared with the target compound .

Pharmacological and Physicochemical Properties

- Solubility: Methoxy groups improve aqueous solubility vs. chloro or cyano substituents (e.g., ’s 3a has lower solubility due to chloro).

- Receptor Interactions : The carbazole’s planar structure may enable interactions with aromatic residues in enzymes or receptors, differing from thiadiazine () or pyran () analogs.

- Bioavailability : Higher molecular weight (~438.9 g/mol) compared to simpler pyrazoles (e.g., 403.1 g/mol for 3a) may reduce permeability but enhance target binding through extended van der Waals interactions .

Key Research Findings

- Anti-Inflammatory Potential: Analogs with 4-methoxyphenyl groups () show promising activity, suggesting the target compound may share this trait.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 364.4 g/mol. The structural uniqueness arises from the combination of a methoxy-substituted phenyl group and a tetrahydrocarbazole moiety, which may enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O3 |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Key steps may include:

- Formation of the pyrazole ring : Utilizing appropriate reagents to construct the pyrazole framework.

- Carbazole modification : Introducing methoxy groups at specific positions on the carbazole structure.

- Final coupling reactions : Linking the pyrazole and carbazole moieties to yield the final product.

Anticancer Activity

Research indicates that derivatives of carbazole and pyrazole compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins and activation of caspases .

- Case Study : In vitro studies demonstrated that related compounds showed cytotoxicity against multiple cancer cell lines (e.g., A549 lung adenocarcinoma) with IC50 values in the low micromolar range .

Anticonvulsant Properties

Compounds structurally similar to this pyrazole derivative have been evaluated for anticonvulsant activity:

- Experimental Models : In picrotoxin-induced convulsion models, certain analogs exhibited protective effects against seizures .

- Structure-Activity Relationship (SAR) : The presence of methoxy groups was correlated with increased anticonvulsant efficacy, suggesting that modifications at these positions could enhance activity .

Neuroprotective Effects

The dual functionality from both methoxyphenyl and carbazole moieties may contribute to neuroprotective effects:

- Mechanisms : Potential mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N-(6-Methoxycarbazole)acetamide | Simpler structure without phenyl group | Neuroprotective effects |

| N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide | Chlorine substitution influencing biological activity | Anticancer properties |

Q & A

Q. What are the key considerations in synthesizing 3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of carbazole precursors, coupling of pyrazole-carboxamide moieties, and functionalization of methoxy groups. Key steps include:

- Use of coupling reagents (e.g., EDC/HOBt) for amide bond formation .

- Solvent selection (e.g., THF, DMF) to enhance reaction efficiency and minimize side products .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for methoxy protons (δ ~3.8 ppm) and carbazole/pyrazole aromatic protons (δ 6.5–8.0 ppm) to verify substitution patterns .

- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 446.2) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with carboxamide groups) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

- Methodological Answer :

- Temperature Control : Conduct coupling reactions at 50–60°C to balance kinetics and thermal degradation .

- Catalyst Screening : Test copper(I) catalysts (e.g., CuI) or palladium complexes for regioselective cyclization .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to optimize carbazole ring formation .

Q. What strategies can address discrepancies in reported biological activity data between this compound and structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position on phenyl groups) and evaluate changes in activity using standardized assays (e.g., IC50 in kinase inhibition) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular similarity indices) to identify confounding factors (e.g., assay conditions, cell lines) .

Q. How should researchers design experiments to investigate the compound’s stability under physiological or storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor decomposition via HPLC. Identify major degradation products (e.g., demethylation of methoxy groups) .

- Accelerated Stability Testing : Store lyophilized samples at 25°C/60% RH for 6 months and analyze potency loss using LC-MS .

Q. What computational approaches are most effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., CDK2), prioritizing poses with hydrogen bonds to carboxamide and π-π stacking with carbazole .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.